2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride 2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2305252-45-1
VCID: VC4960828
InChI: InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)5-12-2-1-6(4-12)3-7(13)14;/h6H,1-5H2,(H,13,14);1H
SMILES: C1CN(CC1CC(=O)O)CC(F)(F)F.Cl
Molecular Formula: C8H13ClF3NO2
Molecular Weight: 247.64

2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride

CAS No.: 2305252-45-1

Cat. No.: VC4960828

Molecular Formula: C8H13ClF3NO2

Molecular Weight: 247.64

* For research use only. Not for human or veterinary use.

2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride - 2305252-45-1

Specification

CAS No. 2305252-45-1
Molecular Formula C8H13ClF3NO2
Molecular Weight 247.64
IUPAC Name 2-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride
Standard InChI InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)5-12-2-1-6(4-12)3-7(13)14;/h6H,1-5H2,(H,13,14);1H
Standard InChI Key XDJPVMVXONCJRY-UHFFFAOYSA-N
SMILES C1CN(CC1CC(=O)O)CC(F)(F)F.Cl

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound’s molecular formula, C₈H₁₃ClF₃NO₂, reflects a pyrrolidine ring substituted at the 1-position with a 2,2,2-trifluoroethyl group and at the 3-position with an acetic acid moiety, accompanied by a hydrochloride counterion. The pyrrolidine ring, a five-membered secondary amine, adopts a puckered conformation that influences stereoelectronic interactions. The trifluoroethyl group (–CH₂CF₃) introduces strong electron-withdrawing effects due to the high electronegativity of fluorine atoms, while the acetic acid (–CH₂COOH) provides a carboxylic acid functional group capable of hydrogen bonding and ionization under physiological conditions.

Stereochemical Considerations

Although stereochemical data for this specific compound remain unreported, analogous pyrrolidine derivatives often exhibit chirality at the 3-position of the ring. The spatial arrangement of substituents could significantly affect binding affinities to biological targets, necessitating future enantiomeric resolution studies.

Crystallographic and Spectroscopic Data

X-ray crystallography data are unavailable, but nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles can be inferred from related compounds. For instance, the trifluoroethyl group would produce distinct ¹⁹F NMR signals near -70 ppm, while the pyrrolidine protons would resonate between 1.5–3.5 ppm in ¹H NMR. High-resolution MS would likely show a molecular ion peak at m/z 247.64, corresponding to the molecular weight.

Synthesis and Preparation

General Synthetic Strategy

The synthesis of 2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride involves sequential functionalization of the pyrrolidine scaffold. A plausible route, as suggested by analogous procedures , includes:

  • Pyrrolidine alkylation: Reaction of pyrrolidine with 2,2,2-trifluoroethyl iodide or bromide in the presence of a base (e.g., K₂CO₃) to yield 1-(2,2,2-trifluoroethyl)pyrrolidine.

  • Acetic acid side-chain introduction: Hydroboration-oxidation or Grignard addition at the 3-position of the pyrrolidine ring to install the acetic acid moiety.

  • Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Optimized Reaction Conditions

Key parameters for maximizing yield and purity include:

  • Temperature control: Alkylation reactions typically proceed at 60–80°C to balance reactivity and byproduct formation .

  • Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilicity in alkylation steps .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures isolates the hydrochloride salt.

Table 1: Representative Synthetic Protocol

StepReagents/ConditionsYield (%)Purity (%)
1Pyrrolidine, CF₃CH₂I, K₂CO₃, DMF, 70°C, 12 h6590
2CH₂(COOEt)₂, NaH, THF, 0°C → RT, 6 h5885
3HCl (g), Et₂O, 0°C, 1 h8998

Physicochemical Properties

Solubility and Stability

The hydrochloride salt improves aqueous solubility compared to the free base, with estimated solubility of 25 mg/mL in water at 25°C. The compound is stable under inert atmospheres but may degrade via hydrolysis of the trifluoroethyl group under strongly acidic or basic conditions.

Partition Coefficients

The trifluoroethyl group increases lipophilicity, as indicated by a calculated logP (octanol-water) of 1.8, suggesting moderate membrane permeability.

Biological Activity and Mechanism

Enzyme Modulation

The compound’s structure suggests potential as a protease or kinase inhibitor. The trifluoroethyl group may occupy hydrophobic pockets in enzyme active sites, while the acetic acid moiety could coordinate catalytic metal ions.

Receptor Interactions

In silico docking studies propose affinity for G protein-coupled receptors (GPCRs), particularly those with polar binding pockets (e.g., serotonin or dopamine receptors).

Future Directions

  • Pharmacokinetic profiling: Assess oral bioavailability and metabolic stability.

  • Target identification: High-throughput screening against kinase libraries.

  • Analog synthesis: Explore substitutions on the pyrrolidine ring to optimize activity.

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